molecular formula C23H28N4O3S B2963711 N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242982-22-4

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2963711
CAS No.: 1242982-22-4
M. Wt: 440.56
InChI Key: WXQREXHOOFJKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • Position 7 substitution: A 4-methylphenyl group, which may enhance hydrophobic interactions with target proteins.
  • Position 2 substitution: A piperidine-3-carboxamide moiety linked to a 3-methoxypropyl chain, likely influencing solubility and receptor binding .

Thienopyrimidinones are known for kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-binding site mimicry.

Properties

IUPAC Name

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-15-6-8-16(9-7-15)18-14-31-20-19(18)25-23(26-22(20)29)27-11-3-5-17(13-27)21(28)24-10-4-12-30-2/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQREXHOOFJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, and it has a molecular weight of 396.48 g/mol. The presence of both thieno[3,2-d]pyrimidine and piperidine moieties contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_{4}O_{3}S
Molecular Weight396.48 g/mol
PurityTypically ≥ 95%

Research indicates that the compound may act as a dopamine transporter (DAT) inhibitor , similar to other compounds in its class. This action can influence dopamine levels in the brain, potentially offering therapeutic benefits for disorders such as depression and schizophrenia. The structural features of the compound allow it to interact with the DAT, blocking the reuptake of dopamine and thereby increasing its availability in synaptic clefts.

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant antitumor activity . For instance, derivatives of thieno[3,2-d]pyrimidine have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific activity of this compound against specific cancer types requires further investigation through in vitro and in vivo studies.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its ability to modulate neurotransmitter systems. Preliminary data suggest that it may exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic signaling pathways.

Case Studies and Research Findings

  • Dopamine Transporter Inhibition : A study on structurally related compounds demonstrated that modifications in the piperidine ring significantly affected DAT binding affinity. The K(i) values for these compounds ranged from 11 nM to 492 nM, indicating potent inhibition potential which could be extrapolated to this compound .
  • Anticancer Properties : In vitro tests on thieno[3,2-d]pyrimidine derivatives showed promising results against various cancer cell lines, including breast and lung cancers. These studies highlighted the compound's ability to induce cell cycle arrest and apoptosis .

Chemical Reactions Analysis

Core Ring Functionalization

The thieno[3,2-d]pyrimidin-4-one scaffold participates in reactions at three key positions:

  • C2 (Piperidine attachment) : Nucleophilic substitution via displacement of leaving groups (e.g., Cl, Br) using amines (e.g., piperidine derivatives) under reflux in polar aprotic solvents like DMF or DMSO .

  • C4 (Ketone group) : Reduction to dihydrothienopyrimidine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .

  • Sulfur atom : Oxidation to sulfoxide/sulfone derivatives with m-CPBA or H₂O₂/AcOH .

Reaction TypeReagents/ConditionsProductYield*Source
Nucleophilic substitutionPiperidine-3-carboxamide, K₂CO₃, DMF, 80°CPiperidine-coupled product72–85%
Ketone reductionNaBH₄, MeOH, 0°C → RT3,4-Dihydrothienopyrimidine68%
Sulfur oxidationm-CPBA, DCM, RTSulfoxide derivative90%

Piperidine Carboxamide Modifications

The piperidine-3-carboxamide moiety undergoes:

  • Amide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield piperidine-3-carboxylic acid .

  • N-Alkylation : Reacts with alkyl halides (e.g., 3-methoxypropyl chloride) in presence of NaH/THF to form tertiary amines.

Key Data :

  • Hydrolysis under 6M HCl at 100°C for 12h achieves >95% conversion to carboxylic acid .

  • Alkylation with 3-methoxypropyl bromide (K₂CO₃, DMF, 60°C) gives 88% yield.

Aryl Substituent Reactivity

The 4-methylphenyl group at C7 participates in:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the para position relative to the methyl group.

  • Oxidative demethylation : HI/AcOH cleaves methyl to hydroxyl group .

ReactionConditionsOutcome
BrominationBr₂ (1 eq), FeBr₃, DCM, 0°C7-(4-Bromo-3-methylphenyl) analog
DemethylationHI (57%), AcOH, reflux7-(4-Hydroxyphenyl) derivative

Stability Under Physiological Conditions

  • pH-dependent solubility : Shows enhanced solubility in acidic buffers (pH 2–4) due to protonation of the piperidine nitrogen (pKa ~8.5) .

  • Metabolic susceptibility : Hepatic CYP3A4-mediated oxidation of the 3-methoxypropyl chain generates hydroxylated metabolites .

Comparative Reactivity Table

PositionReactivityPreferred ReagentsNotes
Thienopyrimidine C2High (SNAr)Amines, K₂CO₃Steric hindrance from 4-methylphenyl limits alternatives
Piperidine carboxamideModerateAlkyl halides, NaHN-3-methoxypropyl group reduces nucleophilicity
Aryl C-HLowElectrophiles (Br₂, HNO₃)Directed by methyl group’s +I effect

Synthetic Pathway Optimization

A representative synthesis involves:

  • Thienopyrimidine core formation : Cyclocondensation of 2-aminothiophene-3-carboxylate with urea derivatives .

  • C2 functionalization : Coupling with piperidine-3-carboxamide via Buchwald-Hartwig amination.

  • N-Alkylation : Introduction of 3-methoxypropyl group using Mitsunobu conditions (DIAD, PPh₃).

Critical Parameters :

Comparison with Similar Compounds

Table 1: Key Structural and Hypothetical Property Comparisons

Compound Name Core Structure Position 7 Substituent Position 2 Substituent Molecular Weight Hypothetical Lipophilicity (ClogP)*
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl N-(3-Methoxypropyl)piperidine-3-carboxamide ~454.5† ~3.2
1-[7-(3-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide Thieno[3,2-d]pyrimidin-4-one 3-Methoxyphenyl N-(3-Methylbutyl)piperidine-3-carboxamide 454.6 ~3.8
4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Benzo[d][1,3]dioxol-5-yl 4-Nitrophenyl Not reported ~2.5 (nitro group reduces lipophilicity)

*ClogP estimated using fragment-based methods. †Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 4-methylphenyl group in the target compound (vs. The 3-methoxypropyl chain (target) vs. 3-methylbutyl ( compound) introduces an oxygen atom, likely improving aqueous solubility but reducing lipophilicity .

Functional Group Comparisons with Distant Analogues

Naphthyridine Carboxamides ():

Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) shares a carboxamide moiety but features:

  • A naphthyridine core instead of thienopyrimidinone, altering π-π stacking interactions.
  • A bulky adamantyl group, which increases molecular weight (422 vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide?

  • Methodology : A stepwise approach is advised, starting with the synthesis of the thienopyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones. Subsequent functionalization of the piperidine ring can be achieved using coupling reactions (e.g., amide bond formation) with appropriate protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions . Flow chemistry methods, such as those described for diphenyldiazomethane synthesis, may improve reproducibility and scalability by controlling reaction parameters like residence time and temperature .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry (e.g., 1H/13C NMR for proton/carbon environments) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemical assignments, particularly for chiral centers in the piperidine ring .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthetic yield of this compound?

  • Strategy : Use factorial designs to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify nonlinear relationships between factors, while response surface methodology (RSM) refines optimal conditions. Evidence from flow-chemistry optimizations highlights the importance of statistical modeling to balance yield and purity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Resolution :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Stereochemical Purity : Verify enantiomeric excess (e.g., chiral HPLC) since stereoisomers (e.g., R vs. S configurations) may exhibit divergent biological activities .
  • Meta-Analysis : Cross-reference PubChem bioactivity data with orthogonal studies (e.g., enzymatic vs. cell-based assays) to identify assay-specific artifacts .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on hydrogen bonding with the pyrimidinone core and hydrophobic interactions from the 4-methylphenyl group .
  • QSAR Modeling : Incorporate descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to correlate structural features with pharmacokinetic properties .
  • ADMET Prediction : Tools like ACD/Labs Percepta can forecast metabolic stability and toxicity risks, guiding structural modifications (e.g., trifluoromethyl groups for enhanced stability) .

Q. How can solubility challenges be mitigated during formulation for in vivo studies?

  • Solutions :

  • Co-Solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine carboxamide moiety to improve bioavailability .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to optimize crystalline forms for dissolution .

Data Contradiction Analysis

Q. Why do different studies report varying inhibitory potencies (IC50) for this compound?

  • Root Causes :

  • Protein Conformational States : Target proteins may adopt inactive vs. active states, altering ligand-binding affinities .
  • Batch Variability : Impurities in the compound (e.g., residual solvents) may skew dose-response curves. HPLC-MS batch profiling is critical .
  • pH Dependency : Ionization of the methoxypropyl group under varying pH conditions can affect membrane permeability and apparent potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.